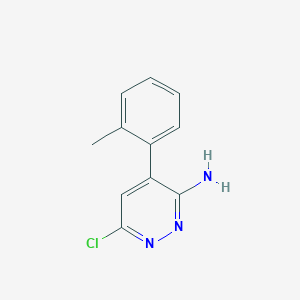
6-Chloro-4-o-tolylpyridazin-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-o-tolylpyridazin-3-ylamine is a heterocyclic compound with the molecular formula C11H10ClN3 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-4-o-tolylpyridazin-3-ylamine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and a boron reagent, such as dimethylzinc, in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar cross-coupling reactions but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. For example, using a more efficient catalyst or a different solvent can improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-o-tolylpyridazin-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
6-Chloro-4-o-tolylpyridazin-3-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-o-tolylpyridazin-3-ylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-4-methylpyridazin-3-amine: This compound has a similar structure but with a methyl group instead of an o-tolyl group.
6-Chloro-4-p-tolylpyridazin-3-ylamine: This compound has a similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
6-Chloro-4-o-tolylpyridazin-3-ylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C11H10ClN3 |
|---|---|
Poids moléculaire |
219.67 g/mol |
Nom IUPAC |
6-chloro-4-(2-methylphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C11H10ClN3/c1-7-4-2-3-5-8(7)9-6-10(12)14-15-11(9)13/h2-6H,1H3,(H2,13,15) |
Clé InChI |
WLEBRAXESJBJCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=NN=C2N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
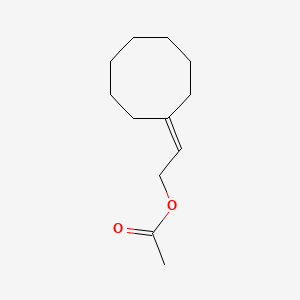
![Methyl[1,4]benzodioxino[2,3-c]pyridazine-3-carboxylate](/img/structure/B8385356.png)
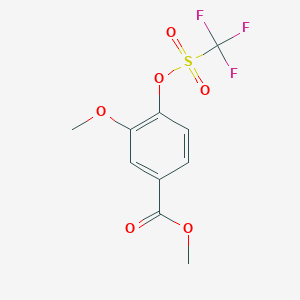
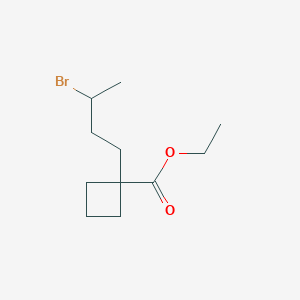
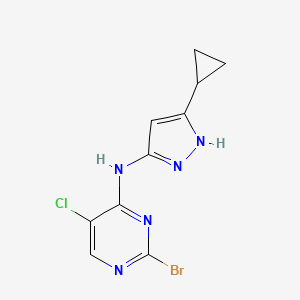
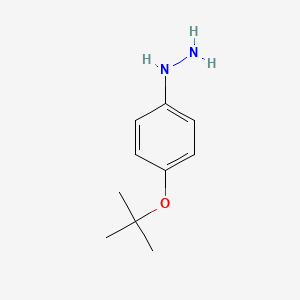
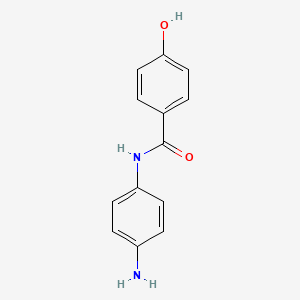
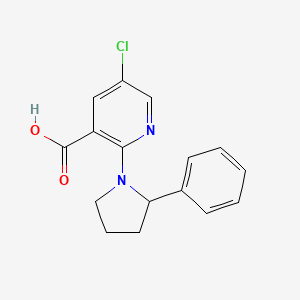
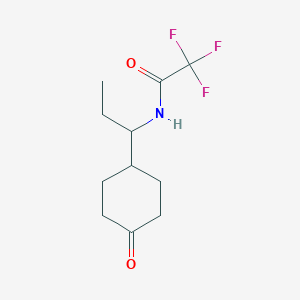
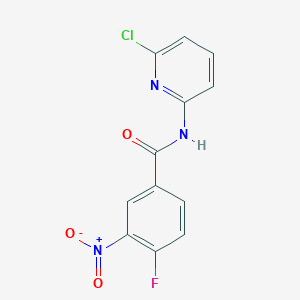
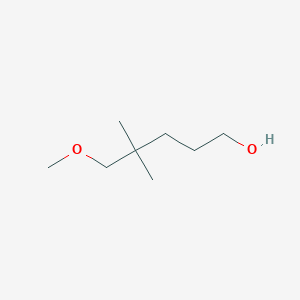
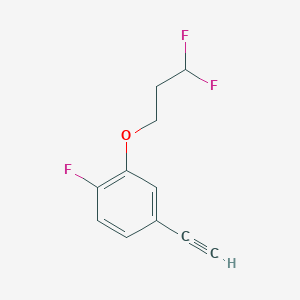
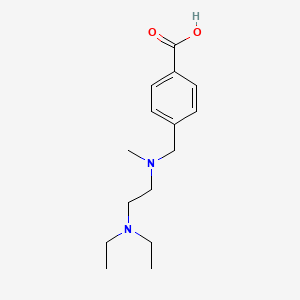
![[2-(Chloromethyl)allyl]phenyl sulfone](/img/structure/B8385441.png)
